molecular formula C15H15N3O4S B14502708 Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- CAS No. 63203-12-3

Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-

Cat. No.: B14502708
CAS No.: 63203-12-3
M. Wt: 333.4 g/mol
InChI Key: UYEYUTJPSUFDBL-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-: is an organic compound with a complex structure It is characterized by the presence of an acetamide group, a benzoylamino group, and an aminosulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.

    Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced through the reaction of a sulfonyl chloride with an amine.

    Coupling Reactions: The final step involves coupling the benzoylamino and aminosulfonyl groups to the phenyl ring through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-(ethylmethylamino)phenyl)-: This compound has a similar structure but with different substituents on the phenyl ring.

    N-(4-(4-aminophenoxy)phenyl)acetamide: Another related compound with an aminophenoxy group instead of an aminosulfonyl group.

Uniqueness

Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- is unique due to the presence of both the aminosulfonyl and benzoylamino groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making the compound valuable in various research and industrial applications.

Properties

CAS No.

63203-12-3

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-oxo-2-(4-sulfamoylanilino)ethyl]benzamide

InChI

InChI=1S/C15H15N3O4S/c16-23(21,22)13-8-6-12(7-9-13)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19)(H2,16,21,22)

InChI Key

UYEYUTJPSUFDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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